3,5,6-Trimethylpyrazine-2-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of pyrazine derivatives, similar to 3,5,6-Trimethylpyrazine-2-carbaldehyde, involves complex chemical reactions. For instance, the formation of certain pyrazine compounds can result from the reaction of carbonyl compounds with amines in the presence of reducing agents and catalysts. Such processes highlight the intricate methods involved in synthesizing pyrazine derivatives, including various starting materials like aldehydes, ketones, or amines, which are essential for the condensation steps leading to the final product (Irrgang & Kempe, 2020).
Molecular Structure Analysis
The molecular structure of pyrazine derivatives is characterized by their aromatic ring system, which plays a crucial role in their chemical reactivity and properties. Studies on compounds with similar structural features, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, provide insights into the fascinating variability in chemistry and properties these structures exhibit, including their spectroscopic, structural, magnetic properties, and biological and electrochemical activities (Boča, Jameson, & Linert, 2011).
Chemical Reactions and Properties
The chemical reactions and properties of pyrazine derivatives are influenced by their molecular structure. For example, the reactivity towards different functionalization reactions, including hydroxylation, amination, and carbenoid insertion, showcases the compound's versatility. Metalloporphyrin catalysts have been employed in the saturated C-H bond functionalization of similar compounds, demonstrating high regio-, diastereo-, or enantioselectivity (Che, Lo, Zhou, & Huang, 2011).
Physical Properties Analysis
The physical properties of pyrazine derivatives, such as solubility, melting point, and boiling point, are critical for their application in various fields. While specific data on 3,5,6-Trimethylpyrazine-2-carbaldehyde are not provided in the referenced studies, understanding these physical properties is essential for handling and applying these compounds in chemical synthesis and other industrial processes.
Chemical Properties Analysis
The chemical properties of 3,5,6-Trimethylpyrazine-2-carbaldehyde, such as its reactivity with other compounds, stability under different conditions, and potential for forming various derivatives, are fundamental aspects of its chemical profile. Research on similar pyrazine derivatives reveals insights into their broad range of biological activities, mechanisms of action, and potential applications in creating more complex molecules or as intermediates in synthetic pathways (Silva et al., 2011).
Scientific Research Applications
- 3,5,6-Trimethylpyrazine-2-carbaldehyde is a chemical compound with the molecular formula C8H10N2O . Its CAS Number is 186534-02-1 and it has a molecular weight of 150.18 .
- It is a solid substance and is stored at room temperature in an inert atmosphere .
- The InChI Key for this compound is HSGOLPGJARMUOX-UHFFFAOYSA-N .
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Pharmaceutical Intermediate
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Chemistry and Biological Experiments
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Chemical Reagent
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Research and Development
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Flavor Ingredient
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Treatment of Disorders
- Another relative compound, 2,3,5,6-Tetramethylpyrazine, has been found useful in the treatment of several disorders such as asthma, heart failure, rhinitis, and urinary incontinence . It’s possible that 3,5,6-Trimethylpyrazine-2-carbaldehyde could have similar medicinal properties, but this would need to be confirmed through further research.
Safety And Hazards
Future Directions
A new anticancer ligustrazine derivative, 3β-hydroxyolea-12-en-28-oic acid-3,5,6-trimethylpyrazin-2-methylester (T-OA, C38H58O3N2), was synthesized via conjugating hepatoprotective and anticancer ingredients of traditional Chinese medicine . This suggests potential future directions in the development of new anticancer drugs.
properties
IUPAC Name |
3,5,6-trimethylpyrazine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-6(2)10-8(4-11)7(3)9-5/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGOLPGJARMUOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594018 | |
Record name | 3,5,6-Trimethylpyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,6-Trimethylpyrazine-2-carbaldehyde | |
CAS RN |
186534-02-1 | |
Record name | 3,5,6-Trimethylpyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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